Optimized Lipophilicity Profile: A Superior Balance for Drug Discovery
The target compound's free base (CAS 165736-07-2) exhibits a LogP of 0.43 , which is significantly lower than the 2,4-diphenyl analog (LogP ~5.3) [1] and the 2,4-dimethylthiazole core (LogP ~1.76) . This intermediate lipophilicity is more favorable for achieving an optimal balance between solubility and membrane permeability in early-stage drug candidates, aligning with Lipinski's Rule of 5 guidelines. [2]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.43 (Free base, CAS 165736-07-2) |
| Comparator Or Baseline | 2,4-Dimethylthiazole core (LogP 1.76); 2,4-Diphenyl-1,3-thiazol-5-yl)methylamine analog (LogP ~5.3) |
| Quantified Difference | Target is 1.33 units lower than the dimethylthiazole core and ~4.9 units lower than the diphenyl analog. |
| Conditions | Calculated value using ACD/Labs Percepta Platform (for free base). |
Why This Matters
This property predicts better aqueous solubility and reduced promiscuous binding compared to more lipophilic analogs, improving the quality of hit compounds in high-throughput screening campaigns.
- [1] PubChem. (2024). (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Diphenyl-1_3-thiazol-5-yl_methylamine View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
